N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is a complex organic compound that features a benzodioxin ring, a pyrimidine ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH or KOtBu in DMF or DMSO.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like Alzheimer’s.
Biological Studies: The compound’s ability to inhibit enzymes such as cholinesterases and lipoxygenases makes it a valuable tool in biochemical research.
Industrial Applications: Its unique chemical properties may be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters like acetylcholine.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to its combination of a benzodioxin ring and a pyrimidine ring with a methylsulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H17N3O2S/c1-18(14-5-6-16-15(17-14)21-2)10-11-3-4-12-13(9-11)20-8-7-19-12/h3-6,9H,7-8,10H2,1-2H3 |
InChI Key |
XEDXKFGTTRESFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.